molecular formula C15H10ClNO4 B6595672 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 388609-31-2

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6595672
CAS RN: 388609-31-2
M. Wt: 303.69 g/mol
InChI Key: BUQCIOLEARCHGT-UHFFFAOYSA-N
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Description

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as XMD8-92, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of chromen-4-one derivatives and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK plays a crucial role in various cellular processes, including cell adhesion, migration, and survival. Inhibition of FAK activity by 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In addition, 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in scientific research studies include its well-established synthesis method, its potent inhibitory activity against FAK, and its potential therapeutic applications in cancer treatment. However, the limitations of using 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.

Future Directions

There are several future directions for 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide research, including its potential applications in combination therapy with other anticancer agents, its use in the treatment of other diseases, such as fibrosis and inflammation, and the development of more potent and selective FAK inhibitors. Further studies are needed to fully elucidate the therapeutic potential of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide and its mechanism of action.
In conclusion, 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various scientific research studies. Its well-established synthesis method, potent inhibitory activity against FAK, and potential applications in cancer treatment make it a valuable tool for scientific research. Further studies are needed to fully elucidate its therapeutic potential and mechanism of action.

Synthesis Methods

The synthesis of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-chlorochromen-4-one with 2-furylacetic acid, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions. The synthesis method for 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been established and optimized, making it readily available for scientific research purposes.

Scientific Research Applications

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQCIOLEARCHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170026
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

CAS RN

388609-31-2
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388609-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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